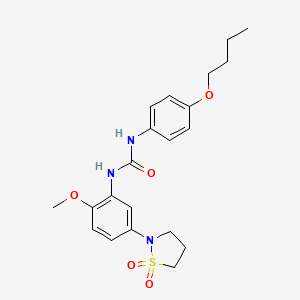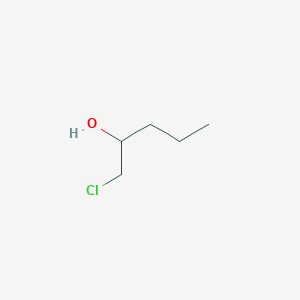
(2S)-1-(1,3-Benzodioxol-4-yl)propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-1-(1,3-Benzodioxol-4-yl)propan-2-amine, commonly known as MDMA or ecstasy, is a synthetic drug that is often used recreationally for its euphoric and empathogenic effects. However, MDMA also has potential therapeutic applications, particularly in the treatment of post-traumatic stress disorder (PTSD).
Wirkmechanismus
MDMA works primarily by increasing the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. This leads to increased feelings of empathy, euphoria, and sociability. MDMA also has effects on the hypothalamus and pituitary gland, leading to increased levels of oxytocin, a hormone that is associated with social bonding and trust.
Biochemical and Physiological Effects:
MDMA has a number of physiological effects, including increased heart rate and blood pressure, as well as increased body temperature. These effects can be dangerous in certain situations, particularly when MDMA is used in combination with other drugs or in high doses. However, MDMA has also been shown to have positive effects on mood, social behavior, and emotional processing.
Vorteile Und Einschränkungen Für Laborexperimente
MDMA is a useful tool for studying the effects of neurotransmitters and hormones on behavior and physiology. However, its effects can be difficult to measure and control, particularly in human subjects. Additionally, the complex synthesis process and legal restrictions on MDMA make it difficult to use in large-scale studies.
Zukünftige Richtungen
There are a number of potential future directions for MDMA research. One area of focus is the development of new synthesis methods that are more efficient and scalable. Another area of interest is the development of new therapeutic applications for MDMA, particularly in the treatment of other mental health conditions. Finally, there is ongoing research into the long-term effects of MDMA use, particularly in heavy users or those who use the drug in combination with other substances.
Synthesemethoden
MDMA is synthesized from safrole, a natural extract from the sassafras tree, through a multi-step process that involves several chemical reactions. The synthesis process is complex and requires specialized knowledge and equipment, making it difficult to produce MDMA in large quantities.
Wissenschaftliche Forschungsanwendungen
MDMA has been studied for its potential therapeutic applications, particularly in the treatment of (2S)-1-(1,3-Benzodioxol-4-yl)propan-2-amine. Clinical trials have shown promising results, with MDMA-assisted psychotherapy leading to significant reductions in (2S)-1-(1,3-Benzodioxol-4-yl)propan-2-amine symptoms. MDMA has also been studied for its potential use in the treatment of other mental health conditions, such as anxiety and depression.
Eigenschaften
IUPAC Name |
(2S)-1-(1,3-benzodioxol-4-yl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(11)5-8-3-2-4-9-10(8)13-6-12-9/h2-4,7H,5-6,11H2,1H3/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOVOZRNDZPGLF-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C2C(=CC=C1)OCO2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=C2C(=CC=C1)OCO2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-ethyl-6-methylphenyl)urea](/img/structure/B2884939.png)


![Ethyl 3-[3-(benzyloxy)phenyl]-3-oxopropanoate](/img/structure/B2884945.png)
![{1-methyl-2-[(4-nitrobenzyl)sulfonyl]-1H-imidazol-5-yl}methanol](/img/structure/B2884946.png)